N1-Benzyl-N1-ethyl-4-(ethylsulfonyl)-1,3-benzenediamine
Overview
Description
N1-Benzyl-N1-ethyl-4-(ethylsulfonyl)-1,3-benzenediamine is a chemical compound with a complex structure that includes benzyl, ethyl, and ethylsulfonyl groups attached to a benzenediamine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Benzyl-N1-ethyl-4-(ethylsulfonyl)-1,3-benzenediamine typically involves multi-step organic reactions. One common method includes the alkylation of 1,3-benzenediamine with benzyl and ethyl groups, followed by the introduction of the ethylsulfonyl group. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
N1-Benzyl-N1-ethyl-4-(ethylsulfonyl)-1,3-benzenediamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or hydrocarbons.
Scientific Research Applications
N1-Benzyl-N1-ethyl-4-(ethylsulfonyl)-1,3-benzenediamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N1-Benzyl-N1-ethyl-4-(ethylsulfonyl)-1,3-benzenediamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways and targets can vary depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
N1-Benzyl-N1-ethyl-1,3-benzenediamine: Lacks the ethylsulfonyl group, which may result in different chemical properties and applications.
N1-Benzyl-N1-methyl-4-(ethylsulfonyl)-1,3-benzenediamine: The presence of a methyl group instead of an ethyl group can alter its reactivity and biological activity.
Uniqueness
N1-Benzyl-N1-ethyl-4-(ethylsulfonyl)-1,3-benzenediamine is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
IUPAC Name |
1-N-benzyl-1-N-ethyl-4-ethylsulfonylbenzene-1,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S/c1-3-19(13-14-8-6-5-7-9-14)15-10-11-17(16(18)12-15)22(20,21)4-2/h5-12H,3-4,13,18H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIVWFDMTJBSKQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=CC(=C(C=C2)S(=O)(=O)CC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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